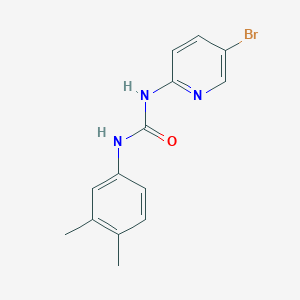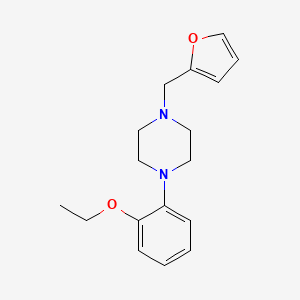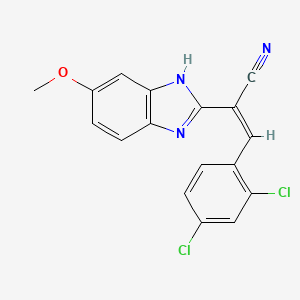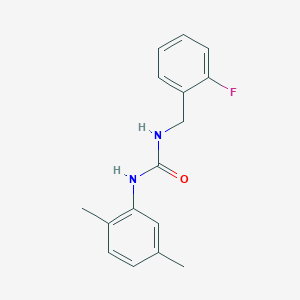
N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea, also known as BPU, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. BPU has been found to have anticancer, antifungal, and antiviral properties, making it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in cell growth and division. This compound has been found to inhibit the activity of cyclin-dependent kinases, which are important regulators of cell cycle progression.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its anticancer, antifungal, and antiviral properties, this compound has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling. This compound has also been found to have anti-inflammatory activity, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea is its broad spectrum of activity against cancer, fungi, and viruses. This makes it a versatile compound for use in laboratory experiments. However, this compound also has limitations, such as its low solubility in water and its potential toxicity to healthy cells. These limitations must be taken into account when designing experiments using this compound.
Zukünftige Richtungen
There are many potential future directions for research on N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea. One area of interest is the development of this compound derivatives with improved solubility and lower toxicity. Another area of research is the investigation of this compound's mechanism of action, which could provide insights into the development of new cancer therapies. Additionally, this compound could be studied in combination with other drugs to determine if it has synergistic effects. Overall, this compound shows promise as a therapeutic agent for a variety of diseases, and further research is needed to fully understand its potential.
Synthesemethoden
N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea can be synthesized through a series of chemical reactions, starting with the reaction of 5-bromo-2-pyridinecarboxylic acid with thionyl chloride to form 5-bromo-2-pyridinecarbonyl chloride. This intermediate is then reacted with N-(3,4-dimethylphenyl)urea in the presence of a base, such as triethylamine, to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea has been studied for its potential as an anticancer agent, particularly in the treatment of breast cancer. Research has shown that this compound inhibits the growth of breast cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to have antifungal activity against Candida albicans, a common fungal pathogen, and antiviral activity against the influenza virus.
Eigenschaften
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c1-9-3-5-12(7-10(9)2)17-14(19)18-13-6-4-11(15)8-16-13/h3-8H,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOODWMMOWHRFDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [2-(3,4-dimethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5465827.png)
![1-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxo-2-propanol](/img/structure/B5465834.png)
![N-(2-phenylethyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5465835.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B5465849.png)


![7-(1-azocanylacetyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5465869.png)

![3-({[4-(1-piperidinylmethyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5465878.png)
![N-(4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5465890.png)

![4-ethoxy-N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5465903.png)
![N'-[4-(allyloxy)-3-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5465907.png)
![1'-[4-(1H-tetrazol-1-ylmethyl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5465913.png)